molecular formula C12H16O2 B1278917 1-[4-(Tert-butoxy)phenyl]ethan-1-one CAS No. 4074-63-9

1-[4-(Tert-butoxy)phenyl]ethan-1-one

Cat. No. B1278917
CAS RN: 4074-63-9
M. Wt: 192.25 g/mol
InChI Key: GOYJWIRYQHFXDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions. For instance, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k) is described as a crystalline solid with high stability and is used as a deoxofluorinating agent . The synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime involves the use of piperonal and is characterized by NMR, elemental analysis, and UV-Vis spectroscopy . Similarly, the synthesis of 1,2-bis[3-(6,8-di-tert-butyl-3,4-dihydro-2[H]-1,3-benzoxazine)-yl]ethane is achieved through the reaction of 2,4-di-tert-butyl-phenol, ethylenediamine, and formaldehyde . These methods could potentially be adapted for the synthesis of "1-[4-(Tert-butoxy)phenyl]ethan-1-one."

Molecular Structure Analysis

The molecular structure of related compounds is determined using various analytical techniques. The crystal structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime is analyzed using single-crystal X-ray crystallography, and the geometry is optimized using DFT methods . The structure of 1,2-bis[3-(6,8-di-tert-butyl-3,4-dihydro-2[H]-1,3-benzoxazine)-yl]ethane is also determined by X-ray diffraction . These studies provide a foundation for understanding the molecular structure of "1-[4-(Tert-butoxy)phenyl]ethan-1-one."

Chemical Reactions Analysis

The chemical reactivity of similar compounds is explored in these papers. For example, the fluorination capabilities of Fluolead, 1k, are extensively studied, showing its ability to convert various functional groups to fluorinated analogs . The synthesis of 4-phenyl-2-butanone involves a series of reactions including Claisen's condensation and substitution reactions . These reactions could inform the potential chemical reactivity of "1-[4-(Tert-butoxy)phenyl]ethan-1-one."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized in these studies. The stability, reactivity, and spectral features of these compounds are determined using various techniques such as NMR, MS, IR spectroscopy, and UV-Vis spectroscopy . The electrostatic potentials and noncovalent interactions are also analyzed to understand the reactive sites . These analyses could be relevant to the physical and chemical properties of "1-[4-(Tert-butoxy)phenyl]ethan-1-one."

Scientific Research Applications

Applications in Material Science

1-[4-(Tert-butoxy)phenyl]ethan-1-one has been explored in the field of material science. For instance, its derivatives have been used in the synthesis of liquid crystal mixtures. These mixtures possess properties like low viscosity and large negative dielectric anisotropy, which are crucial for the performance of liquid crystal displays (LCDs) (Osman & Huynh-Ba, 1983).

Role in Polymer Chemistry

In polymer chemistry, compounds related to 1-[4-(Tert-butoxy)phenyl]ethan-1-one have been employed as initiators in block copolymer synthesis. These initiators play a significant role in controlling the polymerization process and properties of the final polymer products (Obriot, Favier, & Sigwalt, 1987).

Contributions to Organic Chemistry

The compound and its analogs have relevance in organic synthesis as well. For example, derivatives of 1-[4-(Tert-butoxy)phenyl]ethan-1-one have been used in the study of thermally induced decomposition reactions, providing insights into reaction kinetics and mechanisms in organic chemistry (Maillard et al., 2010).

In Organometallic Research

Organometallic research has also utilized this compound. Studies involving reactions of tert-butoxygallane with various siloxanediols have shed light on the formation of novel organometallic compounds, expanding the understanding of metal-silicon chemistry (Veith, Vogelgesang, & Huch, 2002).

Influence in Theoretical Chemistry

In theoretical chemistry, derivatives of 1-[4-(Tert-butoxy)phenyl]ethan-1-one have contributed to understanding molecular stability. For instance, studies have shown how steric crowding can stabilize certain molecular structures, challenging traditional notions in chemistry (Grimme & Schreiner, 2011).

Application in Food Chemistry

In food chemistry, analogs of 1-[4-(Tert-butoxy)phenyl]ethan-1-one have been analyzed for their antioxidant properties. These studies are crucial in understanding how certain compounds can preserve food quality and prevent oxidative damage (Duan et al., 1998).

Contributions to Polymer Science

Its relevance extends to polymer science as well. The compound's derivatives have been instrumental in studying the kinetics of radical polymerization processes, providing valuable data for the development of new polymeric materials (Bon, Chambard, & German, 1999).

properties

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(13)10-5-7-11(8-6-10)14-12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYJWIRYQHFXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454636
Record name Ethanone, 1-[4-(1,1-dimethylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Tert-butoxy)phenyl]ethan-1-one

CAS RN

4074-63-9
Record name Ethanone, 1-[4-(1,1-dimethylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Mrden Debono - d-nb.info
Amyotrophic lateral sclerosis (ALS) is an incurable lethal disease that affects motor neurons and its heterogeneity is reflected in various mutations among the sporadic ALS (sALS) and …
Number of citations: 3 d-nb.info

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